(2R)-Octyl-α-hydroxyglutarate-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Hydroxyglutaric acid (2-HG; Item No. 16374) is normally metabolized to 2-oxoglutarate by D- and L-2-hydroxyglutarate dehydrogenases. Mutations in these enzymes cause 2-hydroxyglutaric aciduria, a neurometabolic disorder. Recent studies have found that mutations in isocitrate dehydrogenase 1 (IDH1) and IDH2, typically associated with certain cancers, can cause these enzymes to convert isocitrate to 2-HG, rather than α-ketoglutarate. 2-HG is structurally similar to α-ketoglutarate and competitively inhibits α-ketoglutarate-dependent dioxygenases, including lysine demethylases and DNA hydroxylases. (2R)-Octyl-α-hydroxyglutarate-d17 is intended for use as an internal standard for the quantification of (2R)-octyl-α-hydroxyglutarate by GC- or LC-MS. (2R)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of the D-isomer of 2-HG. It has been used to examine the contribution of D-2-HG to the oxidative mitochondrial processes of IDH1-mutated cancer cells.
Properties
Molecular Formula |
C13H7D17O5 |
---|---|
Molecular Weight |
277.4 |
InChI Key |
UJZOKTKSGUOCCM-XDYCJWJQSA-N |
Appearance |
Assay:≥99% deuterated forms (d1-d17)A crystalline solid |
Synonyms |
(2R)-2-Hydroxypentanedioic Acid 1-Octyl Ester-d17 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.